Cas no 984-46-3 (6a-Hydroxy Medroxy Progesterone 17-Acetate)
6a-Hydroxy Medroxy Progesterone 17-Acetate Chemical and Physical Properties
Names and Identifiers
-
- Pregn-4-ene-3,20-dione,17-(acetyloxy)-6-hydroxy-6-methyl-, (6a)- (9CI)
- 6α-Hydroxy Medroxy Progesterone 17-Acetate
- Novobiocin sodium
- 6-hydroxy-6-methyl-17-acetoxyprogesterone
- NSC 112900
- 984-46-3
- 6-hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate
- Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-hydroxy-6-methyl-, (6alpha)-
- [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- 6-Hmap
- 6a-Hydroxy Medroxy Progesterone 17-Acetate
- 6alpha-Hydroxy Medroxy Progesterone 17-Acetate
- Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-hydroxy-6-methyl-, (6a)- (9CI); Pregn-4-ene-3,20-dione, 6a,17-dihydroxy-6-methyl-, 17-acetate (7CI,8CI); 6a-Hydroxymedroxyprogesterone acetate; 6a-Hydroxymedroxyprogesterone 17-acetate
- (6?)-17-(Acetyloxy)-6-hydroxy-6-methylpregn-4-ene-3,20-dione; 6?,17-Dihydroxy-6-methylpregn-4-ene-3,20-dione 17-Acetate; 6?-Hydroxymedroxyprogesterone 17-Acetate;
- 6alpha-Hydroxymedroxyprogesterone Acetate
-
- Inchi: 1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23+,24+/m1/s1
- InChI Key: BIIFPBLHBAQCTJ-NHYVCAMTSA-N
- SMILES: O(C(C)=O)[C@]1(C(C)=O)CC[C@H]2[C@@H]3C[C@@](C)(C4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O)O
Computed Properties
- Exact Mass: 402.24100
- Monoisotopic Mass: 402.241
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 814
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 80.7A^2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 531.5±50.0 °C at 760 mmHg
- Flash Point: 176.3±23.6 °C
- Refractive Index: 1.553
- PSA: 80.67000
- LogP: 3.77010
- Vapor Pressure: 0.0±3.2 mmHg at 25°C
6a-Hydroxy Medroxy Progesterone 17-Acetate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6a-Hydroxy Medroxy Progesterone 17-Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H944500-10mg |
6a-Hydroxy Medroxy Progesterone 17-Acetate |
984-46-3 | 10mg |
$ 221.00 | 2023-09-07 | ||
| TRC | H944500-100mg |
6a-Hydroxy Medroxy Progesterone 17-Acetate |
984-46-3 | 100mg |
$ 1696.00 | 2023-09-07 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | H944500-10mg |
(6s,8r,9s,10r,13s,14s,17r)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-ylacetate |
984-46-3 | 10mg |
¥2100.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | H944500-100mg |
(6s,8r,9s,10r,13s,14s,17r)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-ylacetate |
984-46-3 | 100mg |
¥16800.00 | 2023-09-15 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T67708-10mg |
6α-Hydroxy Medroxy Progesterone 17-Acetate |
984-46-3 | 10mg |
¥2520.00 | 2022-10-18 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T67708-100mg |
6α-Hydroxy Medroxy Progesterone 17-Acetate |
984-46-3 | 100mg |
¥19460.00 | 2022-10-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490850-10 mg |
6α-Hydroxy Medroxy Progesterone 17-Acetate, |
984-46-3 | 10mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490850-10mg |
6α-Hydroxy Medroxy Progesterone 17-Acetate, |
984-46-3 | 10mg |
¥3234.00 | 2023-09-05 | ||
| A2B Chem LLC | AC90542-10mg |
6-hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate |
984-46-3 | 10mg |
$319.00 | 2023-12-29 | ||
| A2B Chem LLC | AC90542-100mg |
6-hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate |
984-46-3 | 100mg |
$1647.00 | 2023-12-29 |
6a-Hydroxy Medroxy Progesterone 17-Acetate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on 6a-Hydroxy Medroxy Progesterone 17-Acetate
Introduction to 6a-Hydroxy Medroxy Progesterone 17-Acetate (CAS No. 984-46-3) and Its Emerging Applications in Modern Medicine
6a-Hydroxy Medroxy Progesterone 17-Acetate, chemically designated as (3β,5α,6α,17α)-17-acetoxy-6-hydroxy-pregn-4-en-20-one, is a synthetic derivative of the natural hormone progesterone. With the CAS number 984-46-3, this compound has garnered significant attention in the field of pharmaceutical chemistry and biomedical research due to its unique structural properties and versatile biological activities. The introduction of hydroxyl and acetate functional groups at specific positions enhances its pharmacological profile, making it a promising candidate for various therapeutic applications.
The compound belongs to the class of progestins, which are synthetic or naturally occurring progesterone-like substances that play a crucial role in the regulation of the female reproductive system. 6a-Hydroxy Medroxy Progesterone 17-Acetate exhibits potent progestogenic effects while minimizing androgenic activity, making it an attractive option for developing treatments for conditions such as endometriosis, uterine fibroids, and hormonal imbalances. Its molecular structure, characterized by a hydroxyl group at the 6α position and an acetate ester at the 17α position, contributes to its stability and bioavailability, which are critical factors in drug development.
Recent advancements in chemical synthesis have enabled the production of 6a-Hydroxy Medroxy Progesterone 17-Acetate with high purity and yield, facilitating its use in both preclinical and clinical studies. The compound’s ability to modulate estrogen receptors and inhibit luteinizing hormone (LH) release has been extensively studied in animal models, demonstrating its potential as a therapeutic agent for reproductive health disorders. Additionally, its anti-inflammatory properties have been explored in the context of autoimmune diseases, where hormonal imbalances often play a significant role.
In clinical trials, 6a-Hydroxy Medroxy Progesterone 17-Acetate has shown promise in reducing menstrual pain and irregularities by inducing secretory changes in the endometrium. Its selective binding to progesterone receptors (PR) has been observed to be higher than that of native progesterone, suggesting a more potent therapeutic effect with fewer side effects. This selectivity is particularly advantageous in long-term treatments, where minimizing systemic adverse effects is essential.
The compound’s structural analogs have also been investigated for their potential synergistic effects with other hormones. For instance, studies have explored the combination of 6a-Hydroxy Medroxy Progesterone 17-Acetate with selective estrogen receptor modulators (SERMs) to develop novel treatments for osteoporosis and breast cancer. The hydroxyl group at the 6α position provides a site for further chemical modifications, allowing researchers to tailor the compound’s pharmacokinetic properties to specific therapeutic needs.
Emerging research has also highlighted the role of 6a-Hydroxy Medroxy Progesterone 17-Acetate in neuroprotection. Studies suggest that progesterone derivatives can cross the blood-brain barrier and exert neuroprotective effects against excitotoxicity and oxidative stress. This finding opens up new avenues for treating neurological disorders such as Alzheimer’s disease and traumatic brain injury. The acetate moiety at the 17α position enhances lipophilicity, facilitating better penetration into neural tissues.
The synthesis of 6a-Hydroxy Medroxy Progesterone 17-Acetate involves multi-step organic reactions, including oxidation, esterification, and cyclization processes. Advanced synthetic methodologies such as asymmetric hydrogenation have been employed to improve yield and enantioselectivity. These techniques ensure that the final product meets stringent pharmaceutical standards required for clinical use.
The compound’s solubility profile has been optimized for various delivery systems, including oral formulations, vaginal gels, and transdermal patches. This versatility allows for tailored administration routes based on patient-specific needs. For instance, oral formulations are preferred for long-term treatments due to their convenience and compliance rates.
Regulatory agencies have reviewed 6a-Hydroxy Medroxy Progesterone 17-Acetate under strict guidelines to ensure safety and efficacy. Preclinical data has demonstrated minimal toxicity profiles when used at therapeutic doses. However, ongoing studies are necessary to fully understand long-term effects and potential drug interactions.
The future of 6a-Hydroxy Medroxy Progesterone 17-Acetate lies in its potential as a backbone for developing novel therapeutics targeting hormonal disorders. Researchers are exploring its use in combination therapies alongside other biomolecules that enhance its efficacy or reduce side effects. Additionally, computational modeling techniques are being employed to predict new derivatives with improved pharmacological properties.
In conclusion,6a-Hydroxy Medroxy Progesterone 17-Acetate (CAS No. 984-46-3) represents a significant advancement in progestin-based therapies due to its potent biological activity and favorable pharmacokinetic profile. Its diverse applications in reproductive health、autoimmune diseases、neuroprotection,and beyond underscore its importance as a pharmaceutical compound。With continued research efforts,this derivative holds promise for transforming treatment strategies across multiple medical disciplines。
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